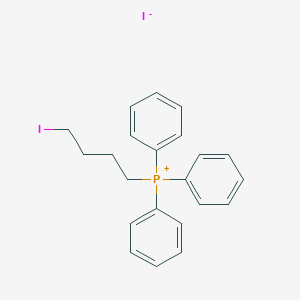

(4-Iodobutyl)(triphenyl)phosphanium iodide

概要

説明

準備方法

IBTP ヨウ化物の合成は、トリフェニルホスフィンとアルキルヨウ化物を特定の条件下で反応させることから始まります . この反応は通常、ジクロロメタンなどの溶媒中で室温で行われます。 生成物はその後、再結晶またはクロマトグラフィーにより精製されます . 工業生産方法では、この反応をスケールアップし、条件を最適化して、高収率と高純度を確保することがあります .

化学反応の分析

IBTP ヨウ化物は、以下のを含むさまざまな種類の化学反応を起こします。

チオール特異的反応: タンパク質中のチオール基と反応して、安定なチオエーテル付加物を形成します.

酸化と還元: この化合物は、酸化ストレスが蔓延しているミトコンドリア環境で特に、レドックス反応に関与することができます.

これらの反応で使用される一般的な試薬には、チオール含有化合物、酸化剤、求核剤などがあります。 これらの反応から生成される主な生成物は、チオエーテル付加物と置換誘導体です .

科学的研究の応用

Table 1: Synthesis Overview

| Reaction Component | Role |

|---|---|

| Triphenylphosphine | Nucleophile |

| Iodobutane | Electrophile |

| Solvent | Reaction medium |

| Temperature | Ambient or controlled |

2.1. Mitochondrial Targeting

One of the most significant applications of (4-Iodobutyl)(triphenyl)phosphanium iodide is its role in mitochondrial targeting. Compounds containing triphenylphosphonium moieties have been shown to effectively accumulate in mitochondria due to their lipophilic nature and positive charge, which allows for selective delivery of therapeutic agents to these organelles.

- Mechanism of Action : The compound facilitates the transport of drugs across mitochondrial membranes, enhancing the therapeutic efficacy of various bioactive molecules. This property is particularly beneficial in targeting diseases such as cancer and neurodegenerative disorders where mitochondrial dysfunction is prevalent .

2.2. Anticancer Research

Research indicates that triphenylphosphonium-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) generation . This mechanism positions this compound as a promising candidate for developing novel chemotherapeutic agents.

- Case Study : A study demonstrated that a derivative of triphenylphosphonium significantly inhibited tumor growth in vivo by selectively targeting cancerous tissues while sparing normal cells .

Insecticidal Applications

Recent studies have explored the use of phosphonium compounds, including this compound, as potential insecticides. These compounds exhibit significant larvicidal activity against pests such as the diamondback moth, making them valuable in agricultural applications .

- Efficacy : At concentrations as low as 100 mg/L, these compounds maintained over 50% efficacy against target insects, demonstrating their potential as environmentally friendly alternatives to traditional insecticides .

Material Science Applications

In addition to biological applications, this compound can serve as a reagent in material science for synthesizing phosphacyclic compounds and other complex organic molecules through oxidative dimerizations and cross-coupling reactions .

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Phosphacyclic Compounds | Synthesized via oxidative dimerizations |

| Enamides | Formed through cross-coupling reactions |

| Cyclopeptide Alkaloids | Potential use as antibacterial agents |

作用機序

IBTP ヨウ化物の作用機序は、その親油性のためにミトコンドリアに蓄積することにより実現されます . ミトコンドリア内に入ると、ミトコンドリアタンパク質中のチオール基と特異的に反応して安定なチオエーテル付加物を形成します . この反応は、タンパク質のレドックス状態を変化させ、その機能に影響を与える可能性があり、ミトコンドリアプロセスと酸化ストレス応答に関する洞察を提供します .

類似の化合物との比較

IBTP ヨウ化物は、ミトコンドリアタンパク質チオールを特異的に標識できるという点でユニークです。類似の化合物には、以下が含まれます。

トリフェニルホスホニウム誘導体: これらの化合物はミトコンドリアに蓄積しますが、同じチオール特異的反応性を示さない可能性があります.

ミトコンドリア標的抗酸化剤: MitoQ や SkQ1 などの化合物はミトコンドリアを標的とするが、チオール反応性プローブではなく、主に抗酸化剤として機能します.

IBTP ヨウ化物のユニークさは、チオール基との特異的な反応性であり、ミトコンドリアのレドックス生物学の研究のための貴重なツールとなっています .

類似化合物との比較

IBTP iodide is unique in its ability to specifically label mitochondrial protein thiols. Similar compounds include:

Triphenylphosphonium derivatives: These compounds also accumulate in mitochondria but may not have the same thiol-specific reactivity.

Mitochondria-targeted antioxidants: Compounds like MitoQ and SkQ1 target mitochondria but primarily act as antioxidants rather than thiol-reactive probes.

The uniqueness of IBTP iodide lies in its specific reactivity with thiol groups, making it a valuable tool for studying mitochondrial redox biology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-iodobutyl)(triphenyl)phosphanium iodide, and how can reaction yields be optimized?

The compound is synthesized via a phenoxide/alkylation methodology. For example, reacting (4-iodobutyl)triphenylphosphonium iodide with the anion derived from para-hydroxybenzaldehyde yields Mito-Benzaldehyde (84% yield) under standard conditions. However, reductive condensation with nitroalkanes may require optimization: using dry absolute ethanol, molecular sieves, and extended reaction times (e.g., 9 days) improves yields to 48%, as confirmed by <sup>1</sup>H and <sup>31</sup>P NMR analysis .

Q. How does solubility and stability impact experimental design when working with this compound?

The compound is soluble in polar aprotic solvents (e.g., ethanol up to 50 mM, DMSO up to 100 mM). Stability is critical for mitochondrial targeting applications; ensure anhydrous conditions and inert atmospheres during handling to prevent iodide degradation or undesired alkylation side reactions .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Use <sup>1</sup>H NMR to verify alkyl chain integrity and <sup>31</sup>P NMR to confirm phosphonium group stability (>95% purity). Mass spectrometry (ESI-MS) can detect iodide counterion retention. For crystalline derivatives, X-ray diffraction (as in ) resolves steric effects in related phosphonium salts .

Advanced Research Questions

Q. How does this compound participate in Wittig-like reactions, and what factors influence alkene selectivity?

The compound acts as a precursor for ylide formation in Wittig reactions. For example, with propanal, it generates a less stabilized ylide, favoring Z-alkenes (e.g., (3Z)-hept-3-ene) due to reduced steric hindrance. Solvent choice (e.g., THF) and base strength (e.g., NaN(SiMe3)2) critically affect ylide reactivity and stereoselectivity .

Q. What challenges arise in using this compound for mitochondrial thiol alkylation, and how can they be mitigated?

Mitochondrial targeting relies on the phosphonium cation’s positive charge to accumulate in the mitochondrial matrix. However, competing reactions with cytosolic thiols may occur. Pre-incubation with thiol-blocking agents (e.g., N-ethylmaleimide) and controlled pH (7.4–8.0) enhance specificity for mitochondrial protein thiols .

Q. How do adsorption properties of phosphonium iodides influence their application in surface chemistry or corrosion inhibition?

Related tetraphenylphosphonium iodides adsorb on steel surfaces via Langmuir isotherms, with steric hindrance from aryl groups causing repulsive interactions between adsorbed molecules. Electrochemical studies (e.g., EIS) reveal cathodic inhibition efficiency, suggesting similar behavior for (4-iodobutyl) derivatives. Negative ΔGads values (–35 to –46 kJ/mol) indicate strong chemisorption .

Q. What contradictions exist in reported synthetic yields, and how can experimental reproducibility be improved?

reports 48% yield for MitoPBN synthesis after optimization, while initial attempts showed lower efficiency. Key variables include solvent dryness (use molecular sieves), reaction duration, and exclusion of moisture. Documenting exact stoichiometry of the phenoxide intermediate and iodide precursor is critical for reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) studies on analogous phosphonium salts reveal charge distribution patterns: the iodide counterion stabilizes the phosphonium center, while the alkyl chain’s electrophilicity dictates nucleophilic attack sites. Such models guide predictions in alkylation or ylide-based reactions .

Q. Methodological Notes

- Contradiction Analysis : When comparing synthetic protocols, discrepancies in yields often stem from solvent purity, reaction scale, or anion exchange efficiency (e.g., bromide vs. iodide salts in ) .

- Advanced Applications : The compound’s utility extends to synthesizing mitochondrial probes (e.g., MitoPBN) and heterocycles via SmI2-mediated couplings, emphasizing its role in medicinal chemistry .

特性

IUPAC Name |

4-iodobutyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDMWKLGLADJFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587901 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159085-21-9 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。